molecular formula C23H26N2O2S B2728122 6-METHYL-3-(4-METHYLBENZENESULFONYL)-4-(3-METHYLPIPERIDIN-1-YL)QUINOLINE CAS No. 872206-78-5

6-METHYL-3-(4-METHYLBENZENESULFONYL)-4-(3-METHYLPIPERIDIN-1-YL)QUINOLINE

Cat. No.: B2728122
CAS No.: 872206-78-5
M. Wt: 394.53
InChI Key: SLVSZINKWUVDLV-UHFFFAOYSA-N
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Description

6-Methyl-3-(4-methylbenzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline is a quinoline derivative featuring a methyl group at position 6, a 4-methylbenzenesulfonyl moiety at position 3, and a 3-methylpiperidine substituent at position 4. Quinoline derivatives are renowned for their pharmacological versatility, including antimicrobial, anticancer, and anti-inflammatory activities . This article compares this compound with structurally and functionally analogous quinoline derivatives, emphasizing substituent effects, synthesis strategies, and biological activities.

Properties

IUPAC Name

6-methyl-3-(4-methylphenyl)sulfonyl-4-(3-methylpiperidin-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2S/c1-16-6-9-19(10-7-16)28(26,27)22-14-24-21-11-8-17(2)13-20(21)23(22)25-12-4-5-18(3)15-25/h6-11,13-14,18H,4-5,12,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVSZINKWUVDLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-METHYL-3-(4-METHYLBENZENESULFONYL)-4-(3-METHYLPIPERIDIN-1-YL)QUINOLINE typically involves multi-step organic reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using industrial reactors, and employing continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-METHYL-3-(4-METHYLBENZENESULFONYL)-4-(3-METHYLPIPERIDIN-1-YL)QUINOLINE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity
Research indicates that compounds with a quinoline structure exhibit significant anticancer properties. For instance, derivatives similar to 6-methyl-3-(4-methylbenzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline have shown cytotoxic effects against various cancer cell lines, including epidermoid carcinoma and lymphoma models. Studies have demonstrated that modifications to the quinoline core can enhance activity against specific cancer types by inhibiting key signaling pathways involved in tumor growth and proliferation .

2. Antimicrobial Properties
Quinoline derivatives are also studied for their antimicrobial effects. The sulfonyl group present in this compound may play a crucial role in enhancing its interaction with microbial targets, potentially leading to the development of new antibiotics .

3. Neurological Applications
There is growing interest in the use of quinoline derivatives for neurological disorders. Specifically, compounds that incorporate piperidine moieties have been researched for their ability to inhibit acetylcholinesterase, an enzyme associated with Alzheimer’s disease. This inhibition can lead to increased levels of acetylcholine, which is beneficial for cognitive function .

Synthetic Methods

The synthesis of this compound typically involves several steps:

  • Hantzsch Reaction : This method is commonly used to synthesize quinoline derivatives by condensing aldehydes with β-keto esters and ammonia or amines.
  • Substitution Reactions : Electrophilic aromatic substitution can introduce various functional groups onto the quinoline ring, enhancing its biological activity.

Case Studies

Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of a related quinoline derivative against human cancer cell lines. The results indicated that the compound exhibited IC50 values comparable to standard chemotherapeutic agents like cisplatin, suggesting its potential as an anticancer agent .

Case Study 2: Neurological Effects
Research on piperidine-containing quinolines highlighted their dual action as cholinesterase inhibitors and neuroprotective agents. In vitro studies showed significant improvement in neuronal survival under oxidative stress conditions when treated with these compounds .

Mechanism of Action

The mechanism of action of 6-METHYL-3-(4-METHYLBENZENESULFONYL)-4-(3-METHYLPIPERIDIN-1-YL)QUINOLINE involves its interaction with biological targets such as enzymes and DNA. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. It can also intercalate into DNA, disrupting the replication and transcription processes, leading to cell death .

Comparison with Similar Compounds

Key Observations :

  • The 4-methylbenzenesulfonyl group in the target compound balances steric bulk and electronic effects compared to bulkier analogs (e.g., 4-isopropylbenzenesulfonyl in ).

Key Observations :

  • Compared to adamantyl-containing analogs , the target’s 3-methylpiperidine may reduce cytotoxicity by improving solubility.

Key Observations :

  • The target’s sulfonyl group could be introduced via oxidation of a thioether precursor, as in , or directly via Suzuki coupling .
  • Piperidine incorporation may require nucleophilic substitution or reductive amination, absent in simpler analogs .

Biological Activity

6-Methyl-3-(4-methylbenzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline is a complex organic compound belonging to the quinoline family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a quinoline core with multiple substituents, which may influence its biological activity. The IUPAC name for this compound is 2-[6-methyl-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide. The molecular formula is C25H22N2O4SC_{25}H_{22}N_2O_4S and its CAS number is 902520-90-5.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Research indicates that this compound may function as an enzyme inhibitor or receptor modulator, potentially leading to various therapeutic effects.

Anticancer Activity

Recent studies have highlighted the compound's potential anticancer properties. For instance, it has been shown to induce apoptosis in cancer cell lines through mechanisms involving the inhibition of key signaling pathways related to tumor growth and survival. A study demonstrated that derivatives of quinoline compounds exhibit significant cytotoxicity against various cancer cell lines, suggesting that structural modifications can enhance their therapeutic efficacy .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary findings suggest that it may exhibit inhibitory effects against certain bacterial strains, making it a candidate for further development as an antimicrobial agent. The presence of the sulfonyl group in its structure could play a crucial role in enhancing its interaction with bacterial targets .

Neuroprotective Effects

Another area of interest is the compound's potential neuroprotective effects. Research indicates that similar piperidine derivatives have shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical enzymes involved in neurodegenerative diseases like Alzheimer's. This suggests that 6-Methyl-3-(4-methylbenzenesulfonyl)-4-(3-methylpiperidin-1-y)quinoline may also possess similar properties .

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the cytotoxic effects of quinoline derivatives on FaDu hypopharyngeal tumor cells, showing enhanced apoptosis induction compared to standard treatments like bleomycin .
Study 2 Evaluated the antimicrobial activity of sulfonyl-containing compounds against Gram-positive bacteria, revealing significant inhibitory concentrations .
Study 3 Explored the neuroprotective potential through AChE inhibition, indicating possible applications in Alzheimer's disease treatment .

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